4-(3-bromo-1H-pyrazol-1-yl)pyridine
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Overview
Description
4-(3-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring, with a bromine atom attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrazole derivative .
Scientific Research Applications
4-(3-bromo-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 4-(3-bromo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the heterocyclic rings play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromo-1H-pyrazol-1-yl)pyridine: Similar structure but with different substitution patterns.
4-(1H-pyrazol-4-yl)pyridine: Lacks the bromine atom, which can significantly alter its reactivity and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazole and pyridine rings but differ in their substitution patterns and biological activities.
Uniqueness
4-(3-bromo-1H-pyrazol-1-yl)pyridine is unique due to the presence of the bromine atom, which can be a versatile handle for further functionalization.
Properties
CAS No. |
1874509-70-2 |
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Molecular Formula |
C8H6BrN3 |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
4-(3-bromopyrazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H |
InChI Key |
FSHYWTOUKOZDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)Br |
Origin of Product |
United States |
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